molecular formula C48H80O34 B12323894 Araban

Araban

Cat. No.: B12323894
M. Wt: 1201.1 g/mol
InChI Key: VVQRGNLNINKWNE-UHFFFAOYSA-N
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Description

Araban is a term that appears in diverse contexts across the provided evidence, but its chemical identity remains ambiguous. Notably, refers to "this compound" as a component of the Turkish musical term "Şedd-i this compound," a makam (melodic mode) in traditional music.

Properties

Molecular Formula

C48H80O34

Molecular Weight

1201.1 g/mol

IUPAC Name

2-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[(4-hydroxy-3,5-dimethyloxolan-2-yl)methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol

InChI

InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3

InChI Key

VVQRGNLNINKWNE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Araban can be synthesized through enzymatic debranching of arabinan. The process involves the use of specific enzymes that target the arabinofuranose side chains, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of arabinan from plant sources such as sugar beet pulp. The extraction process includes enzymatic treatment to break down the complex polysaccharides into simpler forms, followed by purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Araban undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce arabinonic acid.

    Reduction: Reduction of this compound can yield arabinitol.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.

Major Products

    Oxidation: Arabinonic acid

    Reduction: Arabinitol

    Substitution: Acetylated this compound derivatives

Scientific Research Applications

Araban has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying polysaccharide structures and reactions.

    Biology: Plays a role in plant physiology and cell wall structure studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a dietary fiber.

    Industry: Used in the food industry as a stabilizer and thickening agent.

Mechanism of Action

Araban exerts its effects primarily through its interaction with cell wall components. It forms a protective layer around hydrophobic colloids, preventing their aggregation and precipitation. This mechanism is particularly useful in the stabilization of colloidal systems in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of explicit data on Araban, we analyze structurally or functionally related compounds from the evidence.

Apixaban (Referenced in and )

Apixaban is a well-documented anticoagulant (blood thinner) used to prevent strokes.

  • Structure : Apixaban features a complex heterocyclic structure with pyrazole and morpholine moieties (Figure 1, ).
  • Function : Inhibits Factor Xa, a key enzyme in the coagulation cascade.
  • Clinical Data : In the ARISTOTLE trial, apixaban reduced stroke risk by 21% compared to warfarin ( ).

Amino Acid Utilization Analogs ()

Data Tables

Table 2: Methodological Comparison

Aspect Apixaban Trials ( ) Flavonoid Synthesis ( )
Scale Large-scale human trials Lab-scale synthesis
Regulatory Oversight FDA-reviewed ( ) Academic research
Data Reproducibility High (multicenter trials) Moderate (small batches)

Research Findings and Limitations

  • Apixaban : Demonstrated superior safety and efficacy over warfarin in stroke prevention, with lower bleeding risks ( ).
  • This compound Ambiguity : The term "this compound" lacks a clear chemical definition in the provided evidence, complicating direct comparisons.

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